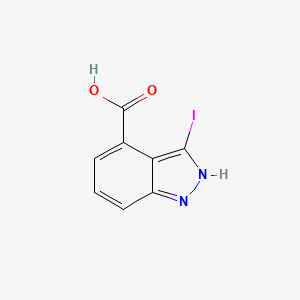

3-Iodo-1H-indazole-4-carboxylic acid

Description

The Indazole Heterocyclic System: Core Structure, Aromaticity, and Tautomerism

The core of an indazole, also known as benzopyrazole, is a bicyclic aromatic heterocyclic compound. nih.govchemicalbook.com It consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This fusion results in a 10-pi electron aromatic system, which imparts significant stability to the molecule.

A defining characteristic of the indazole ring system is its ability to exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert. For indazole, the primary forms are 1H-indazole and 2H-indazole, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring. nih.govresearchgate.net Theoretical calculations and experimental observations have established that the 1H-tautomer is the more thermodynamically stable and, therefore, the predominant form. nih.govnih.govresearchgate.net This stability is often attributed to its benzenoid structure, which preserves a higher degree of aromaticity compared to the quinoid-like structure of the 2H-tautomer. researchgate.net A third, less common tautomer, 3H-indazole, is generally not favored. chemicalbook.comresearchgate.net The tautomeric equilibrium can significantly influence the reactivity and biological properties of indazole derivatives. nih.gov

| Property | Description |

| Core Structure | Bicyclic system formed by the fusion of a benzene and a pyrazole ring. nih.gov |

| Aromaticity | A stable 10-pi electron heteroaromatic system. |

| Tautomerism | Exists primarily as two interconverting tautomers: 1H-indazole and 2H-indazole. researchgate.net |

| Predominant Form | The 1H-tautomer is thermodynamically more stable and is the major form present. nih.govnih.gov |

The Indazole Scaffold in Contemporary Medicinal Chemistry and Organic Synthesis

The indazole nucleus is a cornerstone in modern medicinal chemistry, serving as the core scaffold for a wide array of therapeutic agents. researchgate.netrsc.org Its structural rigidity, combined with the ability to be functionalized at various positions, allows for the precise orientation of substituents to interact with biological targets. nih.gov This versatility has led to the development of indazole-containing drugs with a broad spectrum of pharmacological activities, including anti-inflammatory, anti-HIV, antibacterial, and notably, anticancer properties. researchgate.netnih.govresearchgate.net

A significant number of indazole-based compounds have been developed as protein kinase inhibitors, a critical class of drugs in oncology. nih.govrsc.org Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole scaffold has proven to be an effective template for designing molecules that can fit into the ATP-binding pocket of various kinases, thereby inhibiting their activity. researchgate.net Several FDA-approved drugs, such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor), feature the indazole core, underscoring its clinical success. nih.govresearchgate.netnih.gov

| Drug Name | Therapeutic Class | Primary Indication |

| Axitinib | Kinase Inhibitor | Renal Cell Carcinoma nih.govbldpharm.com |

| Pazopanib | Kinase Inhibitor | Renal Cell Carcinoma, Soft Tissue Sarcoma nih.govresearchgate.net |

| Niraparib | PARP Inhibitor | Ovarian, Fallopian Tube, Peritoneal Cancer nih.govnih.gov |

| Entrectinib | Kinase Inhibitor | ROS1-positive NSCLC, NTRK fusion-positive solid tumors nih.govbldpharm.com |

| Benzydamine | Anti-inflammatory | Pain and Inflammation nih.govresearchgate.net |

| Granisetron | 5-HT3 Antagonist | Chemotherapy-induced nausea and vomiting nih.govnih.gov |

Beyond its direct use in drug molecules, the indazole ring is a valuable intermediate in organic synthesis. organic-chemistry.org Its functional groups can be manipulated through various chemical reactions to build more complex molecular architectures.

Positioning of 3-Iodo-1H-indazole-4-carboxylic Acid within the Broader Indazole Chemical Landscape

Within the vast family of indazole derivatives, This compound holds a position of strategic importance as a highly functionalized building block. bldpharm.comchemimpex.com Its structure is distinguished by the presence of two key functional groups on the indazole scaffold: an iodine atom at the 3-position and a carboxylic acid group at the 4-position.

The iodine atom at the 3-position is particularly significant. Halogens, especially iodine, are excellent leaving groups in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This reactivity allows for the straightforward introduction of a wide range of substituents (e.g., aryl, alkyl, or amino groups) at this position, providing a powerful tool for molecular diversification.

The carboxylic acid group at the 4-position offers another reactive handle. It can be readily converted into amides, esters, or other functional groups, enabling the attachment of different side chains or the linkage to other molecular fragments. guidechem.comresearchgate.net

The dual functionality of this compound makes it a particularly valuable intermediate in the synthesis of complex target molecules, most notably in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. nih.govresearchgate.net PARP inhibitors are a class of targeted cancer therapies effective in tumors with specific DNA repair defects, such as those with BRCA1/2 mutations. nih.gov For instance, this compound is a key precursor in some synthetic routes for Niraparib, an FDA-approved PARP inhibitor used in the treatment of ovarian cancer. nih.govnih.gov The synthesis leverages the reactivity of both the iodo and carboxylic acid groups to construct the final, complex drug molecule. google.com

In essence, this compound serves as a pre-functionalized, ready-to-use scaffold that significantly streamlines the synthesis of high-value compounds, cementing its role as a crucial component in the toolkit of medicinal and synthetic organic chemists.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTWVYVTMBLLKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646350 | |

| Record name | 3-Iodo-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-80-9 | |

| Record name | 3-Iodo-1H-indazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Derivatization and Chemical Transformations of 3 Iodo 1h Indazole 4 Carboxylic Acid

Chemical Modifications of the Carboxylic Acid Group

The carboxylic acid moiety at the C-4 position is readily amenable to classic transformations, providing access to key derivatives such as esters and amides. These modifications are fundamental steps in the synthesis of biologically active compounds and advanced intermediates.

Esterification Reactions and Ester Derivatives

The conversion of the carboxylic acid group of 3-iodo-1H-indazole-4-carboxylic acid into an ester is a common and straightforward transformation, typically achieved through Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of a chosen alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the formation of the ester product. masterorganicchemistry.com

This method allows for the synthesis of a variety of alkyl esters, including the methyl and ethyl esters, which are valuable intermediates for further functionalization. sioc-journal.cngoogle.comchemicalbook.com For substrates sensitive to strong acids and high temperatures, milder esterification methods can be employed. One such alternative involves the use of diazoalkanes, which can be generated in situ to avoid the isolation of these potentially hazardous reagents. researchgate.net

The resulting ester derivatives, such as methyl 3-iodo-1H-indazole-4-carboxylate, serve as crucial precursors for subsequent cross-coupling reactions or further modifications of the indazole core. nih.govguidechem.com

Table 1: Examples of Esterification Reactions This table is interactive. Click on the headers to sort.

| Alcohol (Reactant) | Acid Catalyst | Resulting Ester Derivative |

|---|---|---|

| Methanol | Sulfuric Acid (H₂SO₄) | Methyl 3-iodo-1H-indazole-4-carboxylate |

| Ethanol | p-Toluenesulfonic Acid (TsOH) | Ethyl 3-iodo-1H-indazole-4-carboxylate |

| Propanol | Sulfuric Acid (H₂SO₄) | Propyl 3-iodo-1H-indazole-4-carboxylate |

| Isopropanol | p-Toluenesulfonic Acid (TsOH) | Isopropyl 3-iodo-1H-indazole-4-carboxylate |

Amidation Reactions and Amide Derivatives

The synthesis of amide derivatives from this compound is a key transformation for creating compounds with significant biological relevance, as the amide bond is a core feature of many pharmaceuticals. luxembourg-bio.comresearchgate.net This transformation is typically accomplished by activating the carboxylic acid group with a coupling reagent before its reaction with a primary or secondary amine. nih.gov

Commonly used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. nih.govderpharmachemica.com The reaction generally proceeds by forming a highly reactive O-acylisourea intermediate, which is then readily displaced by the nucleophilic amine to form the stable amide bond. luxembourg-bio.com This methodology is versatile and accommodates a wide range of amines, from simple alkylamines to more complex anilines and heterocyclic amines, leading to a diverse library of N-substituted 3-iodo-1H-indazole-4-carboxamides. researchgate.netderpharmachemica.comnih.gov

Table 2: Examples of Amidation Reactions This table is interactive. Click on the headers to sort.

| Amine (Reactant) | Coupling Reagents | Resulting Amide Derivative |

|---|---|---|

| Benzylamine | EDC, HOBt, TEA | N-benzyl-3-iodo-1H-indazole-4-carboxamide |

| Aniline (B41778) | EDC, HOBt, TEA | N-phenyl-3-iodo-1H-indazole-4-carboxamide |

| Morpholine | EDC, HOBt, TEA | (3-Iodo-1H-indazol-4-yl)(morpholino)methanone |

| Piperidine | EDC, HOBt, TEA | (3-Iodo-1H-indazol-4-yl)(piperdin-1-yl)methanone |

Cross-Coupling Reactions at the C-3 Iodine Atom

The iodine atom at the C-3 position of the indazole ring is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful platform for molecular diversification.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, coupling the C-3 position of the indazole with various aryl, heteroaryl, or vinyl groups. ias.ac.inyoutube.com The reaction involves a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or a boronic ester. researchgate.netresearchgate.net The high reactivity of the C-I bond facilitates the initial oxidative addition step in the catalytic cycle. youtube.com

A variety of palladium catalysts, including Pd(PPh₃)₄ and systems generated in situ from Pd(OAc)₂ with phosphine (B1218219) ligands, are effective for this transformation. nih.govresearchgate.net The choice of base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is crucial for the efficiency of the reaction. nih.govnih.gov Suzuki-Miyaura couplings on the 3-iodoindazole scaffold can often be performed on the unprotected N-H indazole, demonstrating the reaction's high functional group tolerance. nih.gov This reaction is instrumental in synthesizing complex biaryl structures, which are common motifs in medicinal chemistry. ias.ac.in

Table 3: Examples of Suzuki-Miyaura Cross-Coupling Reactions This table is interactive. Click on the headers to sort.

| Boronic Acid/Ester | Palladium Catalyst | Base | Resulting Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 3-Phenyl-1H-indazole-4-carboxylic acid |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 3-(4-Methoxyphenyl)-1H-indazole-4-carboxylic acid |

| Pyridine-3-boronic acid | PdCl₂(dppf) | K₂CO₃ | 3-(Pyridin-3-yl)-1H-indazole-4-carboxylic acid |

| Pinacol vinyl boronate | Pd(PPh₃)₄ | Cs₂CO₃ | 3-Vinyl-1H-indazole-4-carboxylic acid |

Heck Coupling Reactions

The Heck reaction provides a method for the vinylation of the C-3 position of the indazole ring by coupling it with an alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction typically involves an unsaturated halide (in this case, the 3-iodoindazole), an alkene (often electron-deficient, such as an acrylate (B77674) or styrene), and a base like triethylamine (B128534). wikipedia.org

Research on 3-iodoindazoles has shown that Heck couplings can sometimes be less efficient than Suzuki reactions and may require protection of the indazole N-H group to prevent side reactions. researchgate.netrsc.org The acylation of the indazole nitrogen can facilitate the oxidative addition step and prevent unwanted Michael addition to the alkene partner. rsc.org The reaction is highly valuable for introducing alkenyl substituents, which can serve as versatile handles for further synthetic manipulations. researchgate.netnih.gov

Table 4: Examples of Heck Coupling Reactions This table is interactive. Click on the headers to sort.

| Alkene | Palladium Catalyst | Base | Resulting Product |

|---|---|---|---|

| Methyl acrylate | Pd(OAc)₂ | Triethylamine | Methyl (E)-3-(3-(1H-indazole)-4-carbonyl)acrylate |

| Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 3-((E)-2-Phenylvinyl)-1H-indazole-4-carboxylic acid |

| n-Butyl acrylate | Pd(OAc)₂ | Triethylamine | n-Butyl (E)-3-(3-(1H-indazole)-4-carbonyl)acrylate |

| Acrylonitrile | Pd(OAc)₂ | Triethylamine | (E)-3-(3-(1H-indazole)-4-carbonyl)acrylonitrile |

Sonogashira Coupling Reactions

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond, enabling the introduction of an alkyne moiety at the C-3 position of the indazole ring. wikipedia.orgsynarchive.com The reaction is catalyzed by a combination of a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt (typically CuI) as a co-catalyst. wikipedia.orgmdpi.com An amine base, which can also serve as the solvent (e.g., triethylamine or diethylamine), is required to facilitate the reaction. wikipedia.org

The reaction involves the coupling of the this compound with a terminal alkyne. libretexts.org This methodology provides direct access to 3-alkynyl indazole derivatives, which are important precursors for the synthesis of various heterocyclic compounds and conjugated systems. nih.gov Copper-free Sonogashira protocols have also been developed, offering an alternative under milder conditions. beilstein-journals.orgorganic-chemistry.orgnih.gov

Table 5: Examples of Sonogashira Coupling Reactions This table is interactive. Click on the headers to sort.

| Terminal Alkyne | Catalyst System | Base | Resulting Product |

|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | 3-(Phenylethynyl)-1H-indazole-4-carboxylic acid |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diethylamine | 3-((Trimethylsilyl)ethynyl)-1H-indazole-4-carboxylic acid |

| Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | 3-(3-Hydroxyprop-1-yn-1-yl)-1H-indazole-4-carboxylic acid |

| 1-Hexyne | Pd(PPh₃)₄ / CuI | Triethylamine | 3-(Hex-1-yn-1-yl)-1H-indazole-4-carboxylic acid |

Stille Coupling Reactions

The Stille coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. nrochemistry.comwikipedia.org For this compound, the highly reactive C-I bond at the 3-position serves as an excellent electrophilic partner for this transformation, enabling the introduction of a wide variety of carbon-based substituents, including alkyl, vinyl, and aryl groups. organic-chemistry.org

The catalytic cycle of the Stille reaction involves three primary steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organic group from the organostannane to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nrochemistry.comnumberanalytics.com The reaction conditions are generally mild and tolerant of numerous functional groups, a significant advantage when working with a multifunctional substrate like this compound. nrochemistry.com However, a primary drawback is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the final product. organic-chemistry.org

Key parameters influencing the reaction's success include the choice of palladium catalyst, ligands, solvent, and additives. Common catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃. The addition of copper(I) iodide (CuI) can significantly accelerate the reaction rate. harvard.edu

Below is a table summarizing typical conditions employed in Stille coupling reactions with aryl iodides, which are applicable to the derivatization of this compound.

Table 1: Representative Conditions for Stille Coupling of Aryl Iodides

| Catalyst System | Organostannane | Solvent | Additives | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃, AsPh₃ | Aryl-SnBu₃ | DMF | CuI | 60 | harvard.edu |

| Pd(PPh₃)₄ | Vinyl-SnBu₃ | DMF | CuI | 80 | harvard.edu |

| Pd(PPh₃)₄ | Alkyl-SnMe₃ | Dioxane | LiCl | 100 | organic-chemistry.org |

Functionalization of the Indazole Nitrogen Atoms (N-1 and N-2)

The indazole ring contains two nitrogen atoms, and their functionalization through alkylation or arylation is a critical step in modifying the compound's physicochemical and pharmacological properties. The direct functionalization of 1H-indazoles often yields a mixture of N-1 and N-2 substituted products, making regioselectivity a significant challenge. nih.gov The outcome is highly dependent on reaction conditions and the electronic and steric nature of substituents on the indazole core. nih.govd-nb.info

The N-alkylation of indazoles typically involves deprotonation with a base followed by reaction with an alkylating agent (e.g., an alkyl halide or tosylate). The regioselectivity of this process is influenced by a complex interplay of factors including the base, solvent, counterion, and the substituents on the indazole ring. nih.govd-nb.info

Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. nih.govd-nb.info N-1 substitution is often favored under thermodynamic control. For instance, studies on various substituted indazoles have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) tends to favor the formation of the N-1 alkylated product. This selectivity is particularly pronounced for indazoles with electron-withdrawing or sterically demanding groups at the C-3 position. nih.govd-nb.info Conversely, conditions employing bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can lead to mixtures or favor the N-2 isomer, which is often the kinetic product. researchgate.net Mitsunobu conditions have also been shown to strongly favor N-2 alkylation. nih.gov

For this compound, the presence of the C-3 iodo group and the C-4 carboxylate group (which would be deprotonated under basic conditions) would be expected to influence the N-1/N-2 ratio. DFT calculations on 3-iodo-indazole suggest a high propensity for N-2 selectivity under certain alkylating conditions. wuxibiology.com

Table 2: Influence of Reaction Conditions on Indazole N-Alkylation Regioselectivity

| Indazole Substrate | Alkylating Agent | Base / Solvent | N-1 : N-2 Ratio | Reference |

|---|---|---|---|---|

| 1H-Indazole | n-Pentyl bromide | NaH / THF | >99 : 1 | nih.gov |

| 1H-Indazole | n-Pentyl bromide | K₂CO₃ / DMF | 1 : 1.2 | nih.gov |

| 1H-Indazole-3-carboxamide | n-Pentyl bromide | NaH / THF | >99 : 1 | nih.gov |

| Methyl 1H-indazole-7-carboxylate | n-Pentyl bromide | NaH / THF | 4 : 96 | nih.gov |

The introduction of an aryl group onto the indazole nitrogen atoms can be achieved through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination (palladium-catalyzed) and Ullmann-type couplings (copper-catalyzed). nih.govwikipedia.org

The Buchwald-Hartwig reaction is a versatile method for N-arylation, coupling indazoles with aryl halides or triflates. wikipedia.orgorganic-chemistry.org The reaction employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand (e.g., tBuXphos) and a base such as sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄). nih.govorganic-chemistry.org

Copper-catalyzed N-arylation offers a more economical alternative to palladium-based systems. tandfonline.com These reactions can be performed with copper(I) salts like CuI, often in the presence of a ligand such as a diamine or 1,10-phenanthroline, and a base like K₃PO₄ or cesium carbonate (Cs₂CO₃) in a solvent like DMF. tandfonline.comacs.orgnih.gov Ligand-free protocols have also been developed, simplifying the reaction setup. tandfonline.comtandfonline.com In many copper-catalyzed systems, excellent regioselectivity for the N-1 arylation product is observed. acs.org However, specific copper-catalyzed conditions using diaryliodonium salts have been developed to achieve high N-2 regioselectivity. thieme-connect.com

Protecting groups are essential tools in the multi-step synthesis of complex molecules, preventing unwanted reactions at specific functional groups while transformations are carried out elsewhere in the molecule. organic-chemistry.orgwikipedia.org For this compound, both the indazole NH and the carboxylic acid OH can require protection depending on the desired reaction sequence.

The carboxylic acid is typically protected as an ester (e.g., methyl or benzyl (B1604629) ester), which can be removed by acid- or base-catalyzed hydrolysis or hydrogenolysis. libretexts.org

The indazole nitrogen is often protected to control N-1/N-2 regioselectivity or to facilitate reactions at other positions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a particularly useful protecting group for the indazole nitrogen. nih.gov Indazoles can be regioselectively protected at the N-2 position with a SEM group. This N-2 SEM group can then act as a directing group, facilitating regioselective lithiation and subsequent functionalization at the C-3 position. nih.gov Following the desired transformation, the SEM group can be readily removed using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or under acidic conditions. nih.govrsc.org This strategy provides a powerful method for selectively modifying the C-3 position without interference from the acidic N-H proton. Other common nitrogen protecting groups include carbamates like tert-butyloxycarbonyl (Boc), which are removable under acidic conditions. organic-chemistry.org

Other Strategic Functionalizations and Selective Transformations (e.g., Organocopper Reagents)

Beyond palladium-catalyzed couplings, other organometallic reagents offer unique pathways for the functionalization of this compound. Organocopper reagents, including Gilman cuprates (R₂CuLi), are particularly effective for forming carbon-carbon bonds via reaction with organohalides. libretexts.orglibretexts.orgnumberanalytics.com

A highly effective strategy involves an iodine-copper exchange reaction. Functionalized 3-iodoindazoles can react with a sterically hindered cuprate (B13416276), which leads to the formation of a polyfunctional 3-cuprated indazole intermediate. researchgate.net This heterocyclic cuprate is stable and can tolerate various functional groups. It can then be reacted with a range of electrophiles, such as acid chlorides, to introduce new functional groups at the C-3 position with high efficiency. researchgate.netuni-muenchen.de This method provides a direct route to compounds like 3-acylindazoles, which are valuable synthetic intermediates.

Gilman reagents are also known to react with aryl iodides in coupling reactions to form new C-C bonds. libretexts.orglibretexts.org The mechanism involves the oxidative addition of the copper species to the aryl halide, followed by reductive elimination. libretexts.org This approach could be used to introduce alkyl, vinyl, or aryl groups at the C-3 position of the indazole ring. The choice of organocopper reagent allows for a wide scope of transferable groups, complementing the transformations possible through Stille or Suzuki couplings.

Computational and Spectroscopic Characterization in Academic Research

Application of Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are standard for characterizing new chemical entities. While commercial suppliers may possess internal analytical data for this compound, such data has not been disseminated in peer-reviewed journals.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

No specific ¹H or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 3-Iodo-1H-indazole-4-carboxylic acid, have been reported in the accessible scientific literature. Such data would be invaluable for confirming the precise arrangement of protons and carbon atoms within the molecule's indazole core and its substituents.

Fourier Transform Infrared (FT-IR) Spectroscopy

Similarly, detailed FT-IR spectroscopic data, which would identify the characteristic vibrational frequencies of functional groups such as the carboxylic acid O-H and C=O stretches, the N-H bond of the indazole ring, and C-I bond vibrations, are not available in published studies. While the FT-IR spectrum of the parent compound, 1H-Indazole-4-carboxylic acid, is known, the influence of the iodine substituent at the 3-position on the vibrational modes has not been publicly documented.

High-Resolution Mass Spectrometry (HRMS/ESI-MS)

Precise mass measurements from HRMS are essential for confirming the elemental composition of a molecule. Although this technique has undoubtedly been used to verify the identity of this compound in commercial or unpublished research settings, these findings have not been published in academic papers.

Role of Computational Chemistry in Understanding Structure and Reactivity

Computational chemistry offers powerful tools to predict and understand the structural and electronic properties of molecules. However, specific computational studies focusing on this compound are absent from the literature.

Density Functional Theory (DFT) Calculations

DFT calculations are widely used to optimize molecular geometries, predict spectroscopic properties, and analyze electronic structures. researchgate.net For many indazole derivatives, DFT studies have provided significant insights into their reactivity and potential applications. chemsrc.com However, no published research has applied DFT methods to specifically investigate the geometric parameters, vibrational frequencies, or frontier molecular orbitals of this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

MEP analysis is a valuable computational tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. This analysis helps in understanding intermolecular interactions and reactivity. To date, no MEP surface analysis for this compound has been reported in academic literature, which would otherwise illuminate the reactive sites and electrostatic potential of the molecule.

Structure Activity Relationship Sar Studies of 3 Iodo 1h Indazole 4 Carboxylic Acid Derivatives

Methodologies for Elucidating SAR

To decipher the complex interplay between the structure of 3-iodo-1H-indazole-4-carboxylic acid derivatives and their biological function, medicinal chemists employ several key methodologies. These approaches allow for the systematic exploration of chemical space to identify the features essential for activity.

Rational drug design is a cornerstone of SAR studies. It involves the deliberate and systematic synthesis of analogs where specific parts of the lead compound, this compound, are modified. This process allows researchers to probe the function of each component of the molecule. The synthesis of these analogs often begins with the core indazole structure, which can be functionalized at various positions. derpharmachemica.com

Key synthetic strategies for generating analogs include:

Modification of the Indazole Core: Introducing substituents onto the benzene (B151609) ring portion of the indazole scaffold to explore electronic and steric effects on activity.

Functionalization at C-3: Replacing the iodine atom with other halogens (e.g., bromine, chlorine) or different functional groups to assess the role of the C-3 substituent in target binding. The C-3 position can be readily halogenated, particularly iodinated or brominated, making it a key site for introducing diversity. chim.it

Derivatization of the Carboxylic Acid at C-4: Converting the carboxylic acid into esters, amides, or other bioisosteres to investigate the importance of this acidic moiety for hydrogen bonding or ionic interactions. acs.orgnih.gov For instance, coupling the carboxylic acid with various amines to form a library of carboxamides is a common strategy to explore the binding pocket of a target receptor. derpharmachemica.com

The biological activity of each newly synthesized analog is then tested, and the results are compiled to build a comprehensive SAR model. This iterative process of design, synthesis, and testing guides the development of more potent and selective compounds.

| Scaffold Position | Type of Modification | Purpose of Modification | Example Synthetic Reaction |

|---|---|---|---|

| Indazole Ring (C5, C6, C7) | Addition of alkyl, alkoxy, or halo groups | Probe steric and electronic requirements of the binding pocket | Suzuki coupling with corresponding boronic acids nih.govnih.gov |

| C-3 Position | Replacement of Iodine with other groups | Determine the importance of halogen bonding and size | Palladium-catalyzed cross-coupling reactions chim.it |

| C-4 Position | Conversion of carboxylic acid to amides/esters | Evaluate the role of the hydrogen bond donor/acceptor | Amide coupling using HATU or EDC/HOBT reagents derpharmachemica.com |

Fragment-Based Lead Discovery (FBLD) is an alternative approach to high-throughput screening for identifying lead compounds. nih.gov This method begins by screening libraries of small, low-molecular-weight molecules ("fragments") to find those that bind weakly but efficiently to the biological target. The indazole scaffold itself is considered a "privileged" structure in medicinal chemistry, making it an excellent starting point for FBLD. nih.govpnrjournal.com

A key metric in FBLD is Ligand Efficiency (LE) , which assesses the binding affinity of a compound in relation to its size (typically measured by the number of non-hydrogen atoms). It provides a way to normalize binding energy for molecular weight, helping to identify fragments that are highly efficient binders.

Once a promising fragment, such as an indazole core, is identified, it is optimized into a more potent lead compound. This can be achieved through:

Fragment Growing: Adding functional groups to the fragment to engage in additional interactions with the target.

Fragment Linking: Combining two or more fragments that bind to adjacent sites on the target.

The use of halogen-enriched fragment libraries has gained attention, as halogens like iodine can participate in specific, beneficial interactions such as halogen bonding. sciencedaily.comcam.ac.uk An iodo-indazole fragment could therefore serve as a powerful starting point for developing a lead compound through FBLD.

Impact of Structural Modifications on Biological Activity

The biological activity of this compound derivatives is highly sensitive to their three-dimensional structure and the specific functional groups they possess.

The indazole ring system is a bicyclic aromatic heterocycle that can exist in different tautomeric forms, with the 1H-indazole form generally being the most stable. nih.gov The specific configuration of the indazole core and the orientation of its substituents are critical for biological activity. Studies on indazole-3-carboxamides have shown that the precise regiochemistry of the amide linker is crucial for activity; an indazole-3-carboxamide can be highly active, while its "reverse" amide isomer is completely inactive. nih.gov This highlights that the spatial arrangement of atoms in the indazole scaffold dictates how the molecule can interact with its biological target. The N-1 and N-2 positions of the pyrazole (B372694) ring are also key sites for modification, and the choice of substituent can significantly influence the compound's properties and biological activity. nih.govresearchgate.net

| Structural Feature | Significance | Impact on Biological Activity |

|---|---|---|

| 1H-Indazole Tautomer | Thermodynamically more stable form | Defines the primary orientation of substituents for target interaction. |

| N1-Substitution | A primary site for synthetic modification | Can be used to introduce groups that occupy specific binding pockets or improve pharmacokinetic properties. acs.org |

| Regiochemistry of Substituents | Determines the 3D shape of the molecule | Critical for establishing precise interactions with the target; incorrect regiochemistry can lead to a complete loss of activity. nih.gov |

The iodine atom at the C-3 position is not merely a passive substituent; it plays a significant role in mediating interactions with biological targets through a phenomenon known as halogen bonding . sciencedaily.comacs.org A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a carbonyl oxygen or a nitrogen atom, in a protein's binding site. researchgate.netnih.gov

The key features of the C-3 iodine substituent are:

Halogen Bonding: The iodine atom can form strong, directional halogen bonds, which can significantly enhance the binding affinity of the molecule to its target. This interaction is often more specific and stronger than other non-covalent interactions like van der Waals forces. cam.ac.uk

Synthetic Handle: The C-3 iodo-group is a versatile synthetic handle. The carbon-iodine bond can be readily functionalized using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide array of substituents to probe the SAR at this position. chim.it

Therefore, the iodine at C-3 contributes to both the binding affinity and the synthetic tractability of the scaffold.

The carboxylic acid group at the C-4 position is a critical functional group that often serves as the primary anchor for the molecule within its biological target's binding site. Its importance stems from its ability to participate in strong intermolecular interactions.

The roles of the C-4 carboxylic acid include:

Hydrogen Bonding: The carboxylic acid can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). These interactions with amino acid residues like arginine, lysine, or serine are often essential for high-affinity binding.

Ionic Interactions: At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion. This negative charge can form strong ionic bonds (salt bridges) with positively charged amino acid residues in the binding pocket, firmly anchoring the molecule.

Modulation of Physicochemical Properties: The presence of the carboxylic acid group generally increases the polarity and water solubility of the molecule, which can be important for its pharmacokinetic profile.

SAR studies often involve converting the carboxylic acid to other functional groups, such as amides or esters, to confirm its role. nih.gov A significant drop in activity upon this modification typically confirms the critical nature of the acidic proton or the charged carboxylate for target engagement.

Effects of N-Substitution on Activity Profiles

The substitution at the nitrogen atoms (N-1 and N-2) of the indazole ring is a critical determinant of the biological activity of this compound derivatives. The regioselectivity of N-alkylation is a key factor, as the positioning of the substituent profoundly influences the molecule's interaction with its biological target.

The alkylation of the 1H-indazole scaffold can lead to a mixture of N-1 and N-2 substituted isomers. The ratio of these isomers is influenced by both steric and electronic effects of the substituents already present on the indazole ring, as well as the nature of the alkylating agent and reaction conditions. For instance, studies on related indazole systems have shown that the use of sodium hydride in tetrahydrofuran (B95107) (THF) can favor the formation of the N-1 regioisomer. nih.govresearchgate.net Specifically, electron-withdrawing groups at the C-7 position have been observed to direct alkylation to the N-2 position, achieving high regioselectivity (≥ 96%). researchgate.netbeilstein-journals.org Conversely, bulky substituents at the C-3 position tend to favor N-1 alkylation. researchgate.net

The biological activity of N-substituted indazole derivatives is highly dependent on the nature and position of the substituent. For example, in the context of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs where indazole scaffolds are prevalent, the N-substituent plays a crucial role in binding to the enzyme's active site. nih.gov Niraparib, a potent PARP inhibitor, features a 2H-indazole core, highlighting the significance of the N-2 position for activity in this particular target class. nih.govresearchgate.net The substituent at this position often engages in key interactions, such as π-π stacking, within the nicotinamide binding pocket of the enzyme. researchgate.net

The introduction of different N-alkyl or N-aryl groups can modulate various properties of the molecule, including its potency, selectivity, and pharmacokinetic profile. For instance, the incorporation of hydrophilic side chains or rings at the para-position of an N-phenyl substituent has been found to be favorable in some indazole-based frameworks. researchgate.net The choice of the N-substituent is therefore a critical aspect of the lead optimization process for this compound derivatives.

| N-Substituent Position | Influencing Factors | General Impact on Activity | Example Target Class |

|---|---|---|---|

| N-1 | Bulky C-3 substituents, specific bases (e.g., NaH in THF) | Can be crucial for activity depending on the target. Often explored for various therapeutic targets. | Kinase Inhibitors, GPCR Ligands |

| N-2 | Electron-withdrawing groups at C-7 | Essential for potent activity in certain enzyme inhibitors. | PARP Inhibitors (e.g., Niraparib) |

Analysis of Regiochemical Specificity in Receptor Binding and Enzyme Inhibition

The regiochemical arrangement of functional groups in this compound derivatives is paramount for their specific interactions with biological macromolecules. The precise positioning of the iodine atom, the carboxylic acid group, and the N-substituent dictates the molecule's ability to fit into a binding pocket and form key non-covalent interactions.

The indazole core itself, being a bioisostere of indole (B1671886), can engage in various interactions such as hydrogen bonding and hydrophobic interactions. nih.gov The carboxylic acid at the 4-position is a strong hydrogen bond donor and acceptor and can also participate in ionic interactions with positively charged residues like arginine or lysine in a protein's active site. The iodine atom at the 3-position introduces a region of hydrophobicity and can also engage in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in drug-receptor binding.

Computational docking studies on various indazole derivatives have illustrated the importance of regiochemistry. nih.gov These studies reveal how different isomers bind to the active site and which specific amino acid residues they interact with. For instance, the binding model of niraparib with PARP-1 shows a face-to-face π-π stacking interaction, which is facilitated by the specific N-2 substitution on the indazole ring. researchgate.net A shift of the substituent to the N-1 position would likely disrupt this key interaction and lead to a loss of potency.

Advanced Quantitative Structure-Activity Relationships (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity. These methodologies are invaluable in understanding the SAR of this compound derivatives and in guiding the design of new, more potent analogs.

2D-QSAR studies typically involve the calculation of various molecular descriptors (e.g., physicochemical properties like logP, molar refractivity, and electronic parameters) and correlating them with biological activity using statistical methods such as multiple linear regression. nih.gov For instance, a 2D-QSAR model might reveal that the hydrophobicity of the N-substituent is positively correlated with inhibitory activity, suggesting that more lipophilic groups at this position could enhance potency.

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. nih.gov These methods generate contour maps that visualize the regions around a molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

For example, a CoMFA study on a series of indazole-based inhibitors might generate a contour map indicating that a sterically bulky group is favored at the N-1 position, while an electropositive group is disfavored near the carboxylic acid at the C-4 position. nih.govresearchgate.net This information provides direct guidance to medicinal chemists on how to modify the lead structure to improve its biological activity.

Molecular docking and molecular dynamics (MD) simulations are often used in conjunction with QSAR studies to provide a more dynamic and realistic model of the ligand-receptor interaction. nih.govnih.gov Docking can predict the binding orientation of a molecule in the active site, which is then used to align the molecules for a 3D-QSAR study. nih.gov MD simulations can further refine the binding mode and assess the stability of the ligand-protein complex over time. nih.gov

| Methodology | Key Descriptors/Features | Information Provided |

|---|---|---|

| 2D-QSAR | Physicochemical (logP, MR), Electronic (Hammett constants), Topological indices | Identifies key molecular properties correlated with activity. |

| 3D-QSAR (CoMFA/CoMSIA) | Steric fields, Electrostatic fields, Hydrophobic fields, H-bond donor/acceptor fields | Generates 3D contour maps indicating favorable and unfavorable regions for substitution. |

| Molecular Docking | Binding affinity scores, Interaction patterns (H-bonds, hydrophobic contacts) | Predicts the binding mode and key interactions with the target. |

| Molecular Dynamics (MD) | Conformational stability, Fluctuation of ligand-protein interactions | Assesses the dynamic behavior and stability of the ligand-receptor complex. |

Biological Target Identification and Mechanistic Investigations of Indazole Compounds

Identification of Specific Protein Targets

The diverse biological effects of indazole compounds stem from their ability to interact with various protein targets, including kinases, enzymes, and receptors. The specific substitutions on the indazole ring play a crucial role in determining the target affinity and selectivity.

Kinase Inhibition

Indazole derivatives have emerged as potent inhibitors of several protein kinases, many of which are implicated in cancer and other diseases. The 3-amino-indazole scaffold, in particular, has been identified as an effective hinge-binding fragment for various kinases. nih.gov

One area of significant interest is the inhibition of receptor tyrosine kinases. For instance, certain indazole-containing fragments have been shown to inhibit Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3 with IC50 values ranging from 0.8 to 90 μM. nih.gov The design of these inhibitors was guided by the hypothesis that the nitrogen at the 2-position of the indazole ring is crucial for hydrogen bonding with the kinase's hinge region. nih.gov

Furthermore, 3-amino-1H-indazol-6-yl-benzamides have been developed as type II kinase inhibitors with potent activity against FLT3, PDGFRα, and c-Kit. nih.gov Some of these compounds exhibit single-digit nanomolar EC50 values against these kinases. nih.gov The amino-indazole structure has also been incorporated into inhibitors of other kinases such as ALK, PDK1, and VEGFR2. nih.gov

| Compound Class | Target Kinase(s) | Potency (IC50/EC50) | Reference |

| Indazole-containing fragments | FGFR1, FGFR2, FGFR3 | 0.8 - 90 µM | nih.gov |

| 3-amino-1H-indazol-6-yl-benzamides | FLT3, c-Kit, PDGFRα | Single-digit nM | nih.gov |

Enzyme Inhibition

Indazole derivatives have demonstrated inhibitory activity against a range of enzymes, highlighting their therapeutic potential.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that is a key regulator of immune responses and is overexpressed in many cancers. nih.gov A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated as IDO1 inhibitors. nih.gov One compound, in particular, displayed a potent IDO1 inhibitory activity with an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. nih.gov The indazole scaffold is thought to interact with the active site residues of IDO1. researchgate.net

Phosphodiesterase (PDE): Phosphodiesterases are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. A series of N2-substituted indazole-based derivatives have been developed as inhibitors of phosphodiesterase 4D (PDE4D). nih.gov An optimized compound from this series exhibited high inhibitory activity against PDE4D7 with an IC50 of 10.5 nM. nih.gov

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing diabetes. N-hydrazinecarbothioamide substituted indazoles have been identified as dual inhibitors of α-glucosidase and α-amylase, with IC50 values in the micromolar range. nih.gov Similarly, derivatives of Methyl 1H-indazole-4-carboxylate have shown good inhibitory potential against both enzymes, with IC50 values ranging from 15.04 to 76.70 µM for α-amylase and 16.99 to 77.97 µM for α-glucosidase. nih.gov

| Indazole Derivative | Target Enzyme | IC50 | Reference |

| 4,6-substituted-1H-indazole | IDO1 | 0.74 µM (enzymatic) | nih.gov |

| N2-substituted indazole | PDE4D7 | 10.5 nM | nih.gov |

| N-hydrazinecarbothioamide substituted indazole | α-glucosidase | 1.54 - 4.89 µM | nih.gov |

| N-hydrazinecarbothioamide substituted indazole | α-amylase | 1.42 - 4.5 µM | nih.gov |

| Methyl 1H-indazole-4-carboxylate derivative | α-amylase | 15.04 - 76.70 µM | nih.gov |

| Methyl 1H-indazole-4-carboxylate derivative | α-glucosidase | 16.99 - 77.97 µM | nih.gov |

Receptor Ligand Binding

The structural versatility of indazole compounds allows them to bind to a variety of receptors, acting as either agonists or antagonists.

Serotonin (B10506) Receptors (5-HTR): The affinity of indazole derivatives for serotonin receptors has been investigated. For instance, 3-aryl-indazole derivatives have been synthesized and their affinity for 5-HT1A receptors was evaluated, showing that structural modifications can modulate their binding. nih.gov

Vanilloid Receptor (VR1): Also known as TRPV1, this receptor is a nonselective cation channel involved in pain sensation. N-indazole-4-aryl piperazine (B1678402) carboxamide analogues have been synthesized as TRPV1 modulators. researchgate.net Structure-activity relationship studies revealed that the substitution pattern on the indazole ring determines whether the compound acts as an agonist or antagonist. researchgate.net

Adrenoceptors: A series of indazole derivatives have been developed as highly potent and selective β3-adrenergic receptor (β3-AR) agonists. nih.gov One compound demonstrated an EC50 of 18 nM for β3-AR, with over 556-fold selectivity against β1-, β2-, and α1A-AR. nih.gov

Estrogen Receptor (ER): Nonsteroidal compounds with a phenyl-2H-indazole core have been synthesized as highly selective ligands for the estrogen receptor β (ERβ). nih.govfigshare.comillinois.edu Compounds with polar or polarizable substituents at the C-3 position, such as halogens, showed high affinity for ERβ, with some having an ERβ affinity selectivity of over 100-fold compared to ERα. nih.govfigshare.comillinois.edu

Elucidation of Cellular and Molecular Mechanisms

Beyond identifying specific protein targets, research has also focused on understanding the broader cellular and molecular mechanisms through which indazole compounds exert their effects.

Modulation of Intracellular Calcium Influx (CRAC Channel Blockers)

Activation of Cellular Signaling Pathways (e.g., AMPK Activation)

Indazole derivatives can also modulate key cellular signaling pathways. Naturally occurring indazole-type alkaloids isolated from Nigella sativa seeds have been shown to exhibit antihyperglycemic effects through the activation of AMP-activated protein kinase (AMPK). nih.govacs.org AMPK is a central regulator of energy homeostasis, and its activation can stimulate glucose uptake and fatty acid oxidation. nih.gov One of the isolated compounds, 17-O-(β-d-Glucopyranosyl)-4-O-methylnigellidine, was found to increase glucose consumption in liver cells by activating AMPK. nih.govacs.org Additionally, substituted indazole propionic acid derivatives have been developed as direct activators of AMPK. google.com

Inhibition of Cellular Processes (e.g., Angiogenesis, Cell Proliferation, Mast Cell Stabilization)

There is no published research specifically investigating the effects of 3-Iodo-1H-indazole-4-carboxylic acid on cellular processes such as angiogenesis, cell proliferation, or mast cell stabilization.

While numerous studies have explored the bioactivity of various indazole derivatives, the search for data on this particular substituted indazole has yielded no specific results. Research on other indazole-containing molecules has shown that the indazole scaffold can be a key pharmacophore in compounds that inhibit angiogenesis and cell proliferation. For instance, drugs like Axitinib and Pazopanib, which are indazole derivatives, are known kinase inhibitors that play a role in blocking these processes. However, these findings are related to different and more complex molecules and cannot be directly extrapolated to This compound .

Similarly, the investigation into mast cell stabilization has been documented for compounds containing indanone or indoline (B122111) scaffolds, but not specifically for indazole derivatives, and certainly not for This compound .

Due to the absence of specific experimental data, no data tables on the inhibitory effects of This compound can be generated at this time.

Mechanistic Insights into Compound Action at the Molecular Level

There is no available information in the scientific literature regarding the molecular mechanism of action for This compound . Studies that would elucidate its specific biological targets, such as enzyme inhibition or receptor binding assays, have not been published.

Preclinical Research and Early Pharmacological Profiling of Indazole Derivatives

In Vitro Pharmacological Characterization

The initial stages of drug discovery for indazole derivatives, including 3-Iodo-1H-indazole-4-carboxylic acid, heavily rely on in vitro assays to determine their biological activity and mechanism of action at a molecular and cellular level.

Enzyme Inhibition Assays

Indazole derivatives are recognized as potent enzyme inhibitors, particularly in the domain of protein kinases and poly(ADP-ribose) polymerase (PARP). While specific enzymatic inhibition data for this compound is not extensively published, the broader class of indazole-based compounds has demonstrated significant activity. For instance, various indazole derivatives have been identified as inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. One study on 1H-indazole derivatives reported a compound with an IC50 value of 5.3 μM for IDO1 inhibition. nih.gov The structure-activity relationship (SAR) studies in this research highlighted that the 1H-indazole scaffold is essential for this inhibitory activity. nih.gov Furthermore, other indazole derivatives have shown potent inhibition of tyrosine threonine kinase (TTK), with some compounds exhibiting single-digit nanomolar IC50 values. nih.govnih.gov The development of PARP inhibitors has also seen the successful application of related heterocyclic carboxamide scaffolds, with some compounds demonstrating IC50 values in the low nanomolar range for PARP-1. nih.govnih.gov

Cell-Based Assays for Biological Activity

Cell-based assays are crucial for understanding the biological effects of compounds in a more physiologically relevant context. Derivatives of 1H-indazole-3-amine have been evaluated for their antiproliferative activity across a panel of human cancer cell lines. mdpi.com In one study, a synthesized derivative displayed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. mdpi.com This particular compound also showed selectivity for cancer cells over normal cells, with an IC50 of 33.2 µM in HEK-293 human embryonic kidney cells. mdpi.com

Another area where indazole carboxylic acid derivatives have been studied is in the context of male contraception. The derivative gamendazole (B1674601) was shown to inhibit the production of inhibin B in primary Sertoli cells in vitro with a median inhibitory concentration of 6.8 x 10⁻¹⁰ M, indicating that Sertoli cells are a primary target. nih.gov Additionally, some indole-based carboxamide derivatives have demonstrated noteworthy antiproliferative activity against various cancer cell lines, including HT29 colon cancer cells, with IC50 values in the low micromolar range. nih.gov

Early In Vivo Studies in Established Research Models

Following promising in vitro results, lead compounds are advanced to in vivo studies in animal models to assess their efficacy and pharmacokinetic properties.

Efficacy Evaluation in Animal Models (excluding human clinical data)

While specific in vivo efficacy data for this compound is limited in publicly available literature, studies on related indazole derivatives provide insights into their potential therapeutic effects. For example, an orally active multitargeted receptor tyrosine kinase inhibitor based on a 3-aminoindazole scaffold, ABT-869, has demonstrated significant tumor growth inhibition in multiple preclinical animal models. nih.gov This compound was evaluated in an HT1080 human fibrosarcoma xenograft tumor model, showcasing the potential of the indazole core in developing effective anticancer agents. nih.gov

In a different therapeutic area, a potent indazole carboxylic acid derivative, gamendazole, was investigated for its antispermatogenic effects in rats. A single oral dose of 6 mg/kg resulted in a 100% infertility rate in male rats after 3 weeks. nih.gov

Research on Pharmacokinetic Properties (e.g., Oral Absorption, Distribution in animal models)

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. Studies on indazole derivatives have shown that structural modifications can significantly impact properties like oral bioavailability. For instance, certain 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have been found to possess good oral bioavailability in rodents. nih.gov The multitargeted receptor tyrosine kinase inhibitor ABT-869 also exhibited favorable pharmacokinetic profiles across different species. nih.gov These findings underscore the potential for developing orally administered drugs based on the indazole scaffold.

Lead Compound Identification and Optimization Strategies

The process of identifying a lead compound from a pool of active molecules and optimizing its properties is a cornerstone of drug discovery. For indazole derivatives, this often involves extensive structure-activity relationship (SAR) studies.

The discovery that the 1H-indazole scaffold can serve as a key pharmacophore for inhibiting enzymes like IDO1 has spurred the synthesis and evaluation of numerous derivatives. nih.gov SAR studies have revealed that substitutions at the 4- and 6-positions of the indazole ring can significantly influence inhibitory activity. nih.gov

In the development of kinase inhibitors, a structure-based design approach led to the identification of 3-aminoindazole as an effective hinge-binding template. nih.gov By incorporating a diaryl urea (B33335) moiety at the C4-position, a series of potent receptor tyrosine kinase inhibitors were generated. nih.gov This highlights a successful strategy for optimizing the potency of indazole-based compounds.

Furthermore, the regiochemistry of substitutions on the indazole ring has been shown to be critical. For example, in the development of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the unique regiochemistry of the amide linker was found to be essential for activity. nih.gov The indazole-3-carboxamide isomer was active in the sub-micromolar range, while its reverse amide counterpart was inactive. nih.gov

Below is a table summarizing the biological activities of selected indazole derivatives, providing a snapshot of the data that informs lead identification and optimization efforts.

| Compound Class | Target/Assay | Activity (IC50/EC50) | Reference |

| 1H-Indazole Derivative | IDO1 Enzyme Inhibition | 5.3 µM | nih.gov |

| 1H-Indazole-3-amine Derivative | K562 Cell Proliferation | 5.15 µM | mdpi.com |

| Gamendazole | Inhibin B Production (Sertoli Cells) | 6.8 x 10⁻¹⁰ M | nih.gov |

| Indazole-3-carboxamide | CRAC Channel Blockade | Sub-µM | nih.gov |

| ABT-869 | Receptor Tyrosine Kinase | Potent (specific values not detailed) | nih.gov |

Broader Academic Applications of the Indazole Motif in Chemical Biology

Indazole as a Versatile Privileged Scaffold in Contemporary Drug Discovery

The indazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. mskcc.orgdrughunter.com This designation is attributed to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. nih.gov The structural rigidity of the bicyclic system, combined with the presence of two nitrogen atoms capable of acting as hydrogen bond donors and acceptors, allows for specific and high-affinity binding to various protein active sites. Consequently, indazole-containing compounds have been investigated and developed for a multitude of therapeutic applications. nih.govacs.org

The versatility of the indazole scaffold is evident in the broad array of biological activities exhibited by its derivatives. These include, but are not limited to, anti-inflammatory, antimicrobial, and antitumor properties. nih.gov A notable example of an indazole-based therapeutic is Pazopanib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma. nih.gov The success of such drugs underscores the value of the indazole core in the design of novel therapeutic agents. The substitution pattern on the indazole ring plays a crucial role in determining the specific biological activity and target selectivity. The presence of functional groups such as the iodo and carboxylic acid moieties in 3-Iodo-1H-indazole-4-carboxylic acid provides handles for further chemical modification, allowing for the exploration of chemical space and the optimization of pharmacological properties.

Table 1: Examples of Biological Activities of Indazole Derivatives

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anticancer | Oncology | nih.gov |

| Anti-inflammatory | Inflammation | nih.gov |

| Antimicrobial | Infectious Diseases | researchgate.netderpharmachemica.com |

| Tyrosine Kinase Inhibition | Oncology | nih.gov |

Utilization as Key Building Blocks and Synthetic Intermediates in Complex Molecule Synthesis

The chemical reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules. The presence of three key functional groups—the indazole nitrogen, the iodine atom at the 3-position, and the carboxylic acid at the 4-position—offers multiple avenues for synthetic elaboration. The nitrogen atom can be alkylated or arylated, the carboxylic acid can be converted into amides, esters, or other functional groups, and the iodine atom can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

This synthetic versatility allows for the construction of diverse libraries of indazole-containing compounds. For instance, the carboxylic acid moiety can be coupled with a wide range of amines to generate a series of indazole-3-carboxamides, a class of compounds that has shown promise in various therapeutic areas. researchgate.netderpharmachemica.com Furthermore, the iodo group serves as a key handle for introducing structural diversity through metal-catalyzed cross-coupling reactions, enabling the attachment of various aryl, heteroaryl, or alkyl groups at the 3-position. This strategy has been employed in the synthesis of potent kinase inhibitors, where the substituent at the 3-position often plays a critical role in binding to the kinase active site. nih.govchapman.edu The ability to readily modify the indazole scaffold at multiple positions makes this compound a powerful intermediate for the synthesis of complex and biologically active molecules. sioc-journal.cn

Role of Bioisosterism and Scaffold Design in Medicinal Chemistry

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern medicinal chemistry. drughunter.comnih.gov This approach is often used to improve the potency, selectivity, metabolic stability, or pharmacokinetic properties of a lead compound. cambridgemedchemconsulting.comresearchgate.net The indazole ring is frequently employed as a bioisostere for other aromatic systems, most notably the indole (B1671886) nucleus. acs.orgrsc.org The substitution of an indole with an indazole, a so-called "scaffold hop," can lead to significant changes in the biological activity and physicochemical properties of a molecule. rsc.orgnih.gov

The carboxylic acid group is a common pharmacophore in many drugs, but it can also present challenges such as poor membrane permeability and rapid metabolism. nih.gov Consequently, the bioisosteric replacement of carboxylic acids is a common strategy in drug design. researchgate.net While this compound itself contains a carboxylic acid, the indazole scaffold can be incorporated into larger molecules where the entire indazole-carboxylic acid moiety acts as a bioisostere for another structural motif. The design of such molecules leverages the specific spatial and electronic properties of the indazole ring to achieve the desired biological effect. The iodine atom can further influence the molecule's properties, for instance, by participating in halogen bonding interactions with the target protein.

Table 2: Common Bioisosteric Replacements in Medicinal Chemistry

| Original Group | Bioisosteric Replacement | Desired Outcome | Reference |

|---|---|---|---|

| Carboxylic Acid | Tetrazole, Acyl Sulfonamide | Improved oral bioavailability, metabolic stability | nih.gov |

| Indole | Indazole | Altered selectivity, improved physicochemical properties | acs.orgrsc.org |

| Phenyl | Pyridine, Thiophene | Modulated polarity, improved solubility | drughunter.com |

Development of Chemical Probes and Tools for Advancing Biological Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby enabling the study of that target's function in a cellular or organismal context. mskcc.org The development of high-quality chemical probes is crucial for target validation and for elucidating complex biological pathways. The synthetic tractability and privileged nature of the indazole scaffold make it an attractive starting point for the development of such tools.

While there is limited specific information on the use of this compound as a chemical probe, its structural features suggest its potential in this area. The iodo group can be used for the introduction of reporter tags, such as fluorescent dyes or biotin, through cross-coupling reactions. This would allow for the visualization of the probe's localization within cells or for the identification of its binding partners through affinity-based proteomics. Furthermore, the iodine atom can be replaced with a photoreactive group to create a photoaffinity probe, which can be used to covalently label the target protein upon irradiation with light. The development of such chemical tools derived from the this compound scaffold could provide valuable insights into the function of its biological targets and aid in the discovery of new therapeutic strategies. scispace.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-Iodo-1H-indazole-4-carboxylic acid, and how do reaction parameters influence yield?

- Methodology : A reflux-based approach using acetic acid as a solvent and sodium acetate as a catalyst is commonly employed for analogous indazole derivatives. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives are synthesized via condensation with aminothiazolones under reflux (3–5 h) . Adjusting molar ratios (e.g., 1.1 equiv of aldehyde precursor) and optimizing reflux duration can mitigate byproduct formation. Iodination reactions may require controlled temperature to prevent dehalogenation .

- Critical Parameters :

- Temperature : Excessive heat may degrade iodine substituents.

- Reagent Purity : Impurities in starting materials (e.g., 3-formyl-indazole derivatives) can reduce yield.

- Workup : Recrystallization from DMF/acetic acid mixtures improves purity .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Techniques :

- NMR Spectroscopy : H and C NMR can confirm iodination position and carboxylic acid functionality. Discrepancies in aromatic proton splitting patterns may indicate regioisomeric impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H] for CHINO: 288.9494).

- X-ray Crystallography : Resolves ambiguities in iodine positioning and hydrogen bonding networks .

Advanced Research Questions

Q. What strategies address low yields or byproduct formation during iodination of indazole-carboxylic acid derivatives?

- Optimization Strategies :

- Directed Iodination : Use protecting groups (e.g., methyl esters) on the carboxylic acid to direct iodination to the C3 position .

- Catalytic Systems : Copper(I) iodide or palladium catalysts enhance regioselectivity in halogenation reactions .

- Byproduct Mitigation : Monitor reaction progress via TLC and quench reactions at 80–90% completion to avoid decomposition .

Q. How can contradictions in spectroscopic data for iodinated indazole derivatives be resolved?

- Root Causes :

- Tautomerism : Indazole NH tautomerism may shift NMR peaks. Use DMSO-d to stabilize tautomers .

- Degradation : Iodide loss under acidic conditions can produce des-iodo byproducts; confirm via iodometric titration .

- Resolution Workflow :

Cross-validate NMR and HRMS data.

Compare experimental IR spectra with computational (DFT) predictions for C=O and N-H stretches.

Perform stability studies under varying pH and temperature to identify degradation pathways .

Q. What computational tools predict the reactivity and electronic properties of this compound?

- Methods :

- DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps to predict electrophilic reactivity (e.g., iodine's σ-hole interactions) .

- Molecular Docking : AutoDock Vina evaluates binding affinity to biological targets (e.g., kinase enzymes) based on iodine's van der Waals volume .

- Validation : Correlate computed electrostatic potential maps with experimental X-ray diffraction data .

Methodological Considerations

Q. How should stability studies be designed for iodinated indazole derivatives in aqueous media?

- Protocol :

- Conditions : Test pH 2–12 buffers at 25°C and 40°C over 72 h.

- Analytics : Monitor degradation via HPLC and track iodide release using ion chromatography .

- Outcome : Structure degradation pathways (e.g., hydrolysis of the carboxylic acid group) to refine storage guidelines (e.g., -20°C under nitrogen) .

Q. What biological screening approaches are appropriate for evaluating this compound's bioactivity?

- Assays :

- Kinase Inhibition : Screen against a panel of tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization .

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays in Gram-positive/negative bacteria .

- Dose-Response : Use logarithmic concentrations (1 nM–100 µM) to determine IC values, accounting for iodine's steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.